molecular formula C10H12BrNO2S B1450168 8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1799979-21-7

8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Cat. No. B1450168
M. Wt: 290.18 g/mol
InChI Key: QAKDYJWHMNEEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule contains a total of 28 bond(s). There are 16 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 eleven-membered ring(s), and 1 sulfonamide(s) (thio-/dithio-) .


Physical And Chemical Properties Analysis

The molecule has a molecular weight of 228.09 .

Scientific Research Applications

Chemical Synthesis and Reactivity

Studies have demonstrated the synthesis and chemical reactivity of derivatives related to 8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide, showcasing their potential in organic synthesis. For instance, N-substituted derivatives underwent regioselective 1,3-dipolar cycloaddition with benzonitrile oxide, yielding novel isoxazoline spiro adducts with significant diastereoselectivity, highlighting the compound's utility in synthesizing complex heterocyclic structures S. Ryan, C. Francis, G. P. Savage, 2014. Furthermore, the ring contraction of related thiazepine dioxides to form benzothiazine dioxides under mild conditions signifies the versatility of these compounds in organic transformations Veronika Fülöpová, Anna Krchňáková, Eva Schütznerová, J. Zajicek, V. Krchňák, 2015.

Potential Medicinal Applications

Research into the synthesis of 2-(Triazolyl, Oxadiazolyl, and Pyrazolyl) Substituted 1,5-Benzothiazepin-S,S-Dioxide Derivatives indicates the exploration of these compounds for potential medicinal interests. The synthetic potential was exploited to provide access to various substituted derivatives, suggesting the exploration of these compounds in drug development Aarti Gupta, P. Devi, P. Chaudhary, D. Kishore, 2012.

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines revealed that certain derivatives exhibited antibacterial and antifungal activities comparable to known antibiotics, demonstrating the potential of these compounds in antimicrobial research Mahendra Kumar, Kailash Sharma, Ankur Kumar Fogla, K. Sharma, M. Rathore, 2013.

Safety And Hazards

The safety information available indicates that the compound should be handled with caution. The signal word is “Warning” and the precautionary statement is “P261”, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

8-bromo-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-7-4-8-2-3-9(11)5-10(8)15(13,14)12-6-7/h2-3,5,7,12H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKDYJWHMNEEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C=C2)Br)S(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 2
8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 3
8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 4
8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 5
8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 6
8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

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